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Compound of Interest

Compound Name: Ethylsulfamoyl chloride

Cat. No.: B1589311 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for

Ethylsulfamoyl chloride (CAS 16797-96-3), a key reactive intermediate in synthetic

chemistry. Given the limited availability of published spectroscopic data for this specific

compound, this document leverages established spectroscopic principles and comparative

data from structurally similar compounds to provide a robust predictive analysis. This approach

mirrors the practical challenges faced by researchers and offers a framework for the

characterization of novel or sparsely documented molecules.

Introduction to Ethylsulfamoyl Chloride and its
Spectroscopic Characterization
Ethylsulfamoyl chloride, with the molecular formula C₂H₆ClNO₂S and a molecular weight of

143.59 g/mol , is a valuable reagent in organic synthesis, primarily serving as a precursor for

the introduction of the ethylsulfamoyl group, a common moiety in various biologically active

sulfonamides.[1][2] Accurate structural confirmation and purity assessment are paramount for

its effective use in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for this purpose.[3]

This guide will provide a detailed exposition of the anticipated ¹H NMR, ¹³C NMR, IR, and MS

data for Ethylsulfamoyl chloride. Each section will include a discussion of the underlying

principles, predicted spectral features, a detailed experimental protocol for data acquisition,

and visual aids to facilitate understanding.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of

hydrogen atoms in a molecule, revealing insights into the connectivity and stereochemistry of

the compound.

Predicted ¹H NMR Data for Ethylsulfamoyl Chloride
The structure of Ethylsulfamoyl chloride suggests a simple ¹H NMR spectrum, characterized

by an ethyl group (-CH₂CH₃) attached to a nitrogen atom, which is in turn bonded to the

electron-withdrawing sulfonyl chloride group. This will result in two distinct signals: a quartet for

the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling

constant of around 7 Hz. The chemical shifts will be influenced by the electronegativity of the

nitrogen and the sulfonyl chloride moiety. A signal for the N-H proton is also expected, which

may be broad and its chemical shift can be concentration and solvent dependent.

To refine our prediction, we can examine the experimental data for the closely related

compound, Ethanesulfonyl chloride (CH₃CH₂SO₂Cl).[4] This analog lacks the N-H group, but

the electronic environment of the ethyl group is comparable.

Compound Assignment
Predicted

Multiplicity

Predicted

Chemical Shift

(ppm)

Comparative

Experimental

Data

(Ethanesulfonyl

chloride) (ppm)

[4]

Ethylsulfamoyl

chloride
-CH₂- Quartet ~3.3 - 3.6 3.69

-CH₃ Triplet ~1.3 - 1.5 1.62

-NH- Singlet (broad) ~5.0 - 6.0 N/A

The presence of the nitrogen atom in Ethylsulfamoyl chloride is expected to cause a slight

upfield shift of the adjacent methylene protons compared to Ethanesulfonyl chloride, although
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the strong electron-withdrawing effect of the SO₂Cl group will still result in a downfield chemical

shift.

Experimental Protocol: ¹H NMR
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of Ethylsulfamoyl
chloride is as follows:

Sample Preparation:

Accurately weigh approximately 5-10 mg of Ethylsulfamoyl chloride into a clean, dry

NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d

(CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (for a 300 MHz spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

Spectral Width: A range of approximately -1 to 10 ppm is typically sufficient.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26

ppm) or the internal standard (TMS at 0 ppm).

Integrate the signals to determine the relative proton ratios.

Visualization: Molecular Structure and Proton
Assignments
Caption: Structure of Ethylsulfamoyl chloride with proton environments labeled (a) and (b).

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for Ethylsulfamoyl Chloride
The ¹³C NMR spectrum of Ethylsulfamoyl chloride is expected to show two signals

corresponding to the two distinct carbon atoms of the ethyl group. The chemical shifts are

influenced by the proximity to the electronegative nitrogen and sulfonyl chloride groups.

Assignment Predicted Chemical Shift (ppm)

-CH₂- ~45 - 50

-CH₃ ~13 - 17

The methylene carbon (-CH₂-), being directly attached to the nitrogen, will be significantly

deshielded and appear further downfield. The methyl carbon (-CH₃) will be in a more shielded

environment and appear upfield. These predictions are based on general ¹³C chemical shift

correlation tables.[5]

Experimental Protocol: ¹³C NMR
Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Parameters (for a 75 MHz spectrometer):
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Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to

the low natural abundance of ¹³C.

Spectral Width: A range of approximately 0 to 200 ppm.

Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and chemical

shift calibration (using the CDCl₃ triplet at ~77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for Ethylsulfamoyl
Chloride
The IR spectrum of Ethylsulfamoyl chloride will be characterized by the presence of several

key functional groups. The most prominent bands are expected to be the strong asymmetric

and symmetric stretches of the S=O bonds in the sulfonyl chloride group.[6]

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

N-H Stretch 3300 - 3400 Medium

C-H Stretch (aliphatic) 2850 - 2960 Medium-Strong

S=O Asymmetric Stretch 1370 - 1390 Strong

S=O Symmetric Stretch 1170 - 1190 Strong

S-N Stretch 830 - 870 Medium
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Experimental Protocol: FTIR (Attenuated Total
Reflectance - ATR)
ATR-FTIR is a convenient method for liquid samples.

Instrument Setup:

Ensure the ATR crystal (e.g., diamond) is clean.

Collect a background spectrum of the empty crystal. This will be automatically subtracted

from the sample spectrum.

Sample Analysis:

Place a small drop of Ethylsulfamoyl chloride onto the ATR crystal.

Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Visualization: Key Molecular Vibrations
Caption: Key bond vibrations in Ethylsulfamoyl chloride.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-

energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio

(m/z) of the ions provides information about the molecular weight and structure of the

compound.

Predicted Mass Spectrum for Ethylsulfamoyl Chloride
The molecular ion ([M]⁺˙) for Ethylsulfamoyl chloride is expected at m/z 143 (for the ³⁵Cl

isotope) and 145 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Due to the high energy of EI,
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the molecular ion may be of low abundance.[2] Fragmentation is expected to occur at the

weaker bonds.

For comparison, the mass spectrum of Ethanesulfonyl chloride shows a molecular ion at m/z

128 and 130 and a base peak corresponding to the loss of chlorine.[7]

Predicted Fragmentation Pathway:

Loss of Chlorine: [M - Cl]⁺ at m/z 108.

Loss of the Ethylamino group: [M - NHCH₂CH₃]⁺ at m/z 99 ([SO₂Cl]⁺).

Alpha-cleavage: Cleavage of the C-C bond in the ethyl group, leading to a fragment at m/z

128 ([M - CH₃]⁺).

Formation of the ethyl cation: [CH₃CH₂]⁺ at m/z 29.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if

sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: Standard 70 eV.[8][9]

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: A scan range of m/z 20-200 would be appropriate.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization: Predicted Fragmentation Pathway
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Caption: Predicted major fragmentation pathways for Ethylsulfamoyl chloride in EI-MS.

Conclusion
While publicly accessible, experimentally-derived spectroscopic data for Ethylsulfamoyl
chloride is scarce, a comprehensive and reliable set of predictive data can be assembled

through the application of fundamental spectroscopic principles and comparison with closely

related structural analogs. This guide provides researchers with a robust framework for the

identification and characterization of this important synthetic intermediate. The predicted ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with the detailed experimental

protocols, offer a complete package for the analytical support required in research and

development settings.

References
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

Retrieved from Drawell website: [Link]

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

Retrieved from ResearchGate: [Link]

Shimadzu. Liquid Samples. Retrieved from Shimadzu Corporation: [Link]

LCGC International. Electron Ionization for GC–MS. Retrieved from LCGC International:

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1589311?utm_src=pdf-body-img
https://www.benchchem.com/product/b1589311?utm_src=pdf-body
https://www.benchchem.com/product/b1589311?utm_src=pdf-body
https://www.benchchem.com/product/b1589311?utm_src=pdf-body
https://www.drawell.com/news/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.researchgate.net/post/How_to_prepare_a_liquid_sample_for_FTIR_spectrum
https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/ftir-basics/liquid.html
https://www.chromatographyonline.com/view/electron-ionization-gc-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass

Spectrometry. Retrieved from Bitesize Bio: [Link]

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from Chemistry

LibreTexts: [Link]

National Institute of Standards and Technology. Ethanesulfonyl chloride. Retrieved from

NIST Chemistry WebBook: [Link]

Kim, S. H., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

Bulletin of the Korean Chemical Society, 32(10), 3565-3568. [Link]

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from

ACD/Labs: [Link]

PubChem. Ethanesulfonyl chloride. Retrieved from National Center for Biotechnology

Information: [Link]

ResearchGate. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols

and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from ResearchGate: [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common

Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–

7515. [Link]

National Institute of Standards and Technology. Methanesulfonyl chloride. Retrieved from

NIST Chemistry WebBook: [Link]

American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from ACS

Publications: [Link]

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from

University of Colorado Boulder, Department of Chemistry: [Link]

Wikipedia. Infrared spectroscopy correlation table. Retrieved from Wikipedia: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://bitesizebio.com/803/making-molecules-fly-ionization-methods-in-mass-spectrometry/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Mass_Spectrometry_(Larsen_and_Gross)/03%3A_Ionization_Methods/3.01%3A_Electron_Ionization
https://webbook.nist.gov/cgi/cbook.cgi?ID=C594445&Mask=200
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3293297/
https://www.acdlabs.com/blog/2008/07/ir-nmr-and-ms-of-a-sulfonyl-chloride-compound/
https://pubchem.ncbi.nlm.nih.gov/compound/11667
https://www.researchgate.net/publication/344583162_Preparation_of_Sulfonyl_Chlorides_by_Oxidative_Chlorination_of_Thiols_and_Disulfides_using_HNO3HClO2_in_a_Flow_Reactor
https://pubs.acs.org/doi/10.1021/jo971176v
https://webbook.nist.gov/cgi/cbook.cgi?JCAMP=C124630&Index=1&Type=Mass
https://pubs.acs.org/paragonplus/submission/acs_nmr_guidelines.pdf
https://www.colorado.edu/lab/odas/instrumentation/ir-spectroscopy/ir-absorption-table
https://en.wikipedia.org/wiki/Infrared_spectroscopy_correlation_table
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from

Organic Chemistry Data: [Link]

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from

Organic Chemistry Data: [Link]

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

Retrieved from Chemistry LibreTexts: [Link]

ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved

from ResearchGate: [Link]

EBSCO Information Services. Spectroscopic Analysis. Retrieved from EBSCO: [Link]

Hell, S. M., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables

Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical

Society, 142(1), 748-753. [Link]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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